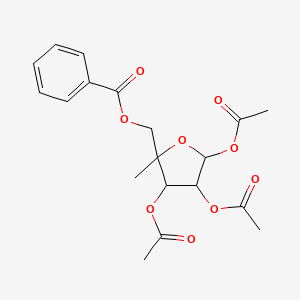

(3,4,5-Triacetyloxy-2-methyloxolan-2-yl)methyl benzoate

Description

1,2,3-Tri-O-acetyl-5-O-benzoyl-4-C-methyl-D-ribofuranose is a ribose-derived compound used primarily in nucleoside synthesis. It is a white or off-white crystalline powder with the molecular formula C28H24O9 and a molar mass of 504.48 g/mol . This compound is known for its role in the preparation of artificial nucleotides, which are essential in various biochemical and pharmaceutical applications .

Properties

Molecular Formula |

C19H22O9 |

|---|---|

Molecular Weight |

394.4 g/mol |

IUPAC Name |

(3,4,5-triacetyloxy-2-methyloxolan-2-yl)methyl benzoate |

InChI |

InChI=1S/C19H22O9/c1-11(20)25-15-16(26-12(2)21)19(4,28-18(15)27-13(3)22)10-24-17(23)14-8-6-5-7-9-14/h5-9,15-16,18H,10H2,1-4H3 |

InChI Key |

SECVTQZASDRQMX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1C(C(OC1OC(=O)C)(C)COC(=O)C2=CC=CC=C2)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3-Tri-O-acetyl-5-O-benzoyl-4-C-methyl-D-ribofuranose involves several steps. Initially, ribose is methylated using thionyl chloride and methyl alcohol at low temperatures (0–5°C) for about 10 to 15 minutes . The reaction mixture is then stirred for 8 hours, followed by the addition of ethyl acetate, pyridine, and potassium carbonate. The mixture is heated to 60–70°C, and benzyl chloride is added intermittently over 99 minutes . The resulting product is isolated by neutralizing the mixture with sulfuric acid and filtering the precipitate .

Industrial Production Methods

In industrial settings, the synthesis involves similar steps but on a larger scale. The process includes the use of glacial acetic acid, acetic anhydride, and acetone, with the reaction temperature maintained between -5 to 5°C . The final product is obtained through recrystallization with ethyl alcohol and filtration .

Chemical Reactions Analysis

1,2,3-Tri-O-acetyl-5-O-benzoyl-4-C-methyl-D-ribofuranose undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetyl and benzoyl groups.

Common reagents used in these reactions include trimethylsilyl trifluoromethanesulfonate (TMSOTf) for silylation and acids or bases for deprotection . The major products formed from these reactions are typically artificial nucleotides .

Scientific Research Applications

1,2,3-Tri-O-acetyl-5-O-benzoyl-4-C-methyl-D-ribofuranose is widely used in scientific research, particularly in the synthesis of nucleosides and nucleotides . These artificial nucleotides are crucial in:

Chemistry: Used as intermediates in organic synthesis.

Biology: Essential for studying DNA and RNA structures and functions.

Medicine: Used in the development of antiviral and anticancer drugs.

Industry: Employed in the production of pharmaceuticals and biochemical reagents.

Mechanism of Action

The compound exerts its effects primarily through its role in nucleoside synthesis. It acts as a precursor in the formation of artificial nucleotides, which are incorporated into DNA or RNA sequences . The molecular targets include enzymes involved in nucleotide synthesis and polymerases that incorporate these nucleotides into nucleic acids .

Comparison with Similar Compounds

1,2,3-Tri-O-acetyl-5-O-benzoyl-4-C-methyl-D-ribofuranose is unique due to its specific acetyl and benzoyl substitutions, which make it particularly suitable for nucleoside synthesis . Similar compounds include:

1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose: Another ribose-derived compound used in nucleoside synthesis.

1,2,3-Tri-O-acetyl-5-deoxy-D-ribofuranose: Used in the synthesis of different nucleoside analogs.

These compounds share similar applications but differ in their specific chemical structures and reactivity, making 1,2,3-Tri-O-acetyl-5-O-benzoyl-4-C-methyl-D-ribofuranose unique in its utility for specific synthetic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.